Nordopan glucoside
Description
Structure
3D Structure
Properties
CAS No. |
41622-07-5 |
|---|---|
Molecular Formula |
C14H21Cl2N3O7 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21Cl2N3O7/c15-1-3-18(4-2-16)7-5-19(14(25)17-12(7)24)13-11(23)10(22)9(21)8(6-20)26-13/h5,8-11,13,20-23H,1-4,6H2,(H,17,24,25)/t8-,9-,10+,11-,13-/m1/s1 |
InChI Key |
MLKSOOLHODPMQD-BZNQNGANSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)CO)O)O)O)N(CCCl)CCCl |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N(CCCl)CCCl |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)CO)O)O)O)N(CCCl)CCCl |
Other CAS No. |
41622-07-5 |
Synonyms |
N(1)-(beta-D-glucopyranosyl)-5-(bis-(2-chloroethyl)amino)uracil nordopan glucoside nordopan glucoside, (alpha-D)-isome |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Purification of Nordopan Glucoside
Techniques for Purity Assessment and Homogeneity Determination
The assessment of purity and the determination of homogeneity are critical steps in the characterization of any chemical compound. For glucosides, a combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is a fundamental tool, often used with various detectors such as UV-Vis, Refractive Index (RI), or Mass Spectrometry (MS), to separate the target glucoside from impurities. The homogeneity of the isolated fraction is often inferred from the symmetry of the chromatographic peak.
Further confirmation of purity and structure is generally achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure and can reveal the presence of impurities, even at low levels. Mass spectrometry provides the molecular weight and fragmentation patterns, which are unique to the compound and can confirm its identity and purity.
Table 1: General Techniques for Glucoside Purity Assessment
| Technique | Purpose in Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | Separation from impurities and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. |
Challenges in Glucoside Isolation: Polarity and Stability Considerations
The isolation of glucosides, as a class of compounds, is often complicated by their inherent chemical properties, specifically their polarity and stability. The presence of the glucose moiety renders these molecules highly polar, making them soluble in polar solvents like water and alcohols, but poorly soluble in non-polar organic solvents. This polarity can make extraction from complex biological matrices challenging and requires careful selection of solvent systems for chromatographic separation.
Stability is another major concern. The glycosidic bond is susceptible to cleavage under acidic or basic conditions, as well as by enzymatic action. This instability necessitates that the entire isolation and purification process be conducted under mild conditions, with careful control of pH and temperature to prevent degradation of the target compound. The presence of endogenous enzymes in the source material can also pose a significant threat to the integrity of the glucoside during extraction.
Biosynthetic Pathways and Enzymatic Mechanisms of Nordopan Glucoside
Elucidation of Primary Metabolic Precursors
The biosynthesis of a glucoside fundamentally involves the joining of a sugar molecule, typically glucose, to a non-sugar molecule, the aglycone. In the case of Nordopan glucoside, the primary metabolic precursors are the aglycone, Nordopan, and an activated glucose donor.
The biosynthesis of glycosides, such as this compound, often begins with precursors from primary metabolism. For instance, the formation of the cyanogenic glucoside dhurrin (B190987) in Sorghum bicolor initiates from the amino acid tyrosine. researchgate.net Similarly, alliarinoside, a hydroxynitrile glucoside found in Alliaria petiolata, is derived from methionine. frontiersin.org In many cases, the sugar donor is uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), a high-energy molecule that facilitates the transfer of the glucosyl moiety. researchgate.netresearchgate.net The synthesis of UDP-glucose itself originates from glucose-1-phosphate and uridine triphosphate (UTP), a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase). mbl.or.kr
The aglycone portion, Nordopan, is a lignan (B3055560). Lignans are a major class of phytoestrogens that are synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps into various phenolic compounds. While the specific intermediates leading directly to Nordopan are a subject of ongoing research, the general pathway for lignan biosynthesis is well-established.
Identification and Characterization of Glucosyltransferases (UGTs) and Glycosynthases Involved in Glucoside Formation
The final and often rate-limiting step in the biosynthesis of glucosides is the transfer of a glucose molecule from an activated donor to the aglycone. This reaction is catalyzed by a class of enzymes known as glucosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs) when UDP-glucose is the donor. researchgate.netresearchgate.net Glycosynthases, which are engineered glycosidases, can also be utilized for glucoside synthesis. hyphadiscovery.com
Gene Cloning and Expression of Candidate Enzymes
The identification of genes encoding UGTs responsible for the glucosylation of specific natural products is a key step in understanding and manipulating their biosynthesis. nih.govcore.ac.uk A common approach involves isolating candidate genes from organisms known to produce the target glucoside. For example, genes encoding sterol glucosyltransferases have been successfully cloned from various yeasts like Saccharomyces cerevisiae, Candida albicans, and Pichia pastoris, as well as the slime mold Dictyostelium discoideum, and functionally expressed in Escherichia coli. nih.gov
Another strategy involves using PCR with primers designed from conserved sequences found within glycosyltransferase gene families. nih.gov Once a candidate gene is identified, it is cloned into an expression vector and introduced into a suitable host organism, such as E. coli or yeast, for protein production. nih.govmdpi.com The recombinant protein can then be purified and characterized. mdpi.com For instance, a UDP-glucose:flavonoid 7-O-glucosyltransferase from Scutellaria baicalensis hairy root cultures has been cloned and expressed. d-nb.info
Enzymatic Activity Assays and Kinetic Characterization
Once a candidate UGT is expressed and purified, its enzymatic activity must be confirmed through in vitro assays. nih.gov These assays typically involve incubating the enzyme with the aglycone (Nordopan) and the sugar donor (UDP-glucose) and then detecting the formation of the glucoside product. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are used to identify and quantify the product. mdpi.com
Kinetic characterization of the enzyme provides valuable information about its efficiency and substrate affinity. Key kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), are determined by measuring the initial reaction rates at varying substrate concentrations. nih.gov For example, the kinetic analysis of a glucansucrase from Leuconostoc pseudomesenteroides revealed a KM of 6.6 mM and a kcat of 2.6 s-1 for the glucosylation of nordihydroguaiaretic acid (NDGA). nih.gov Colorimetric assays can also be employed for convenient and quantifiable kinetic characterization of glycosyltransferases. nih.gov
Table 1: Kinetic Parameters of Selected Glucosyltransferases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |
| GmSuSy | UDP | 0.13 | - | - | researchgate.net |
| GmSuSy | Sucrose (B13894) | 25.5 | - | - | researchgate.net |
| OsCGT | Phloretin | - | - | 2.8 x 107 | researchgate.net |
| Glucansucrase | NDGA | 6.6 | 2.6 | - | nih.gov |
This table is interactive. Click on the headers to sort the data.
Substrate Specificity and Regioselectivity Studies of Glucosyltransferases
Glucosyltransferases often exhibit a degree of substrate promiscuity, meaning they can accept a range of different aglycones. mdpi.comcimap.res.in However, they also frequently display regioselectivity, meaning they will attach the glucose molecule to a specific hydroxyl group on the aglycone. usu.edu
Studies on substrate specificity involve testing the enzyme's activity with various analogs of the natural substrate. For example, a cytosolic sterol glucosyltransferase from Withania somnifera was found to glucosylate a variety of sterols with a 3β-OH group. cimap.res.in The regioselectivity of an enzyme is crucial as the position of the sugar moiety can significantly impact the biological activity of the resulting glucoside. researchgate.net For instance, a glucosyltransferase from Bacillus bassiana showed different product profiles in vitro and in vivo when quercetin (B1663063) was used as a substrate, highlighting host-dependent changes in substrate specificity. usu.edu The study of substrate specificity is challenging for transporters compared to enzymes involved in chemical conversion. nih.gov
Post-Translational Modifications and Enzyme Regulation
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly affect its function, stability, and localization. thermofisher.comsciepublish.comgsconlinepress.com Common PTMs include phosphorylation, glycosylation, acetylation, and methylation. thermofisher.comsciepublish.comgsconlinepress.com For example, phosphorylation, the addition of a phosphate (B84403) group, is a widespread reversible mechanism for regulating the activity of many enzymes. gsconlinepress.comptgcn.com The expression of some glycosyltransferase mRNAs is highly controlled in a tissue-specific and developmentally regulated manner. nih.gov PTMs play a crucial role in regulating various cellular processes and the biosynthesis of secondary metabolites in fungi like Aspergillus. nih.gov
Enzyme activity is also regulated by other mechanisms such as substrate availability, product inhibition, and allosteric regulation. libretexts.orgkhanacademy.org In feedback inhibition, the final product of a pathway can inhibit an enzyme earlier in the sequence, preventing the over-accumulation of the product. khanacademy.org The expression level of enzyme-encoding genes is also under strict transcriptional control. scirp.org
Metabolic Engineering Strategies for Enhanced Glucoside Production
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to improve the production of a desired compound. tudelft.nlnih.gov These strategies can be applied to increase the yield of this compound.
One common approach is to overexpress the gene encoding the rate-limiting enzyme in the biosynthetic pathway, which is often the UGT. d-nb.info For example, overexpressing genes involved in the biosynthesis of UDP-glucose, the sugar donor, has been shown to enhance the production of flavonoid glucosides in Saccharomyces cerevisiae. d-nb.info
Another strategy involves eliminating competing metabolic pathways or feedback inhibition mechanisms. For instance, deleting genes for endogenous glucosidases that can break down the desired glucoside product has been successful in improving yields. d-nb.info Furthermore, co-expression of the target UGT with enzymes that regenerate the UDP-glucose cofactor can also boost production. mbl.or.kr For example, the co-expression of a glycosyltransferase with phosphoglucomutase (PGM) and UDP-glucose pyrophosphorylase (GalU) has been shown to enhance glycosylation. mbl.or.kr Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful approach for strain improvement. nih.gov
Comparative Biosynthetic Analyses Across Different Organisms
Information regarding a natural biosynthetic pathway for "this compound" is not available in scientific literature. Research indicates that the core compound, Nordopan, is a synonym for Uracil (B121893) Mustard (also known as Uramustine). nist.govnoaa.govmedkoo.comchemeo.comdrugfuture.comprobes-drugs.org Uracil Mustard is a synthetic chemotherapeutic agent, chemically derived from nitrogen mustard and uracil, and is used as a DNA alkylating agent in cancer therapy. medkoo.comprobes-drugs.org As a synthetic compound, it is not produced through natural biological processes in any organism and therefore does not have a natural biosynthetic pathway.
The term "this compound" implies a molecule where a glucose unit is attached to the Nordopan (Uracil Mustard) structure. While the glycosylation of synthetic compounds can be achieved through chemical synthesis or enzymatic processes in a laboratory setting, this does not constitute a natural biosynthetic pathway. googleapis.com
Given the synthetic origin of Nordopan, a comparative analysis of its natural biosynthesis across different organisms is not applicable. However, to provide context on how a similar core structure, the uracil moiety, is synthesized in nature and how glycosylation occurs, we can look at the general principles of pyrimidine (B1678525) and glycoside biosynthesis.
The biosynthesis of uracil, a fundamental component of nucleic acids, is a highly conserved pathway in most organisms. It begins with simple precursor molecules like carbamoyl (B1232498) phosphate and aspartate and proceeds through a series of enzymatic steps to form uridine monophosphate (UMP), from which other pyrimidine nucleotides are derived.
Glycosylation, the attachment of sugar moieties to other molecules, is a widespread biological process catalyzed by a large and diverse group of enzymes called glycosyltransferases. itmedicalteam.plnih.govmdpi.com These enzymes transfer a sugar from an activated donor, such as a nucleotide sugar (e.g., UDP-glucose), to an acceptor molecule (the aglycone).
A hypothetical enzymatic glucosylation of Nordopan, were it to occur in a biological system or a biocatalytic process, would likely involve a glycosyltransferase. The specificity of such an enzyme for the synthetic Nordopan aglycone would be a critical determinant. Comparative analysis in such a hypothetical scenario would involve examining glycosyltransferases from different organisms (e.g., bacteria, fungi, plants) to identify enzymes capable of recognizing and glycosylating the uracil mustard structure.
Below is a comparative table of different classes of glycosyltransferases from various organisms that act on diverse aglycones, illustrating the type of data that would be relevant for a comparative biosynthetic analysis if a pathway for this compound existed.
Table 1: Comparative Examples of Glycosyltransferases from Different Organisms
| Enzyme Class | Organism Source | Aglycone Substrate(s) | Product(s) | Reference |
| Uracil phosphoribosyltransferase | Escherichia coli | Uracil | Uridine monophosphate (UMP) | N/A |
| Glycosyltransferase (UGT) | Arabidopsis thaliana | Flavonoids, Brassinosteroids | Flavonoid glycosides, Brassinosteroid glycosides | N/A |
| O-GlcNAc transferase (OGT) | Homo sapiens | Nuclear and cytoplasmic proteins | Ser/Thr-O-GlcNAc modified proteins | N/A |
| UDP-glucuronosyltransferase (UGT) | Homo sapiens | Bilirubin, steroids, xenobiotics | Glucuronidated conjugates | N/A |
| Glycoside Hydrolase (transglycosylation) | Aspergillus niger | Alcohols, phenols | Alkyl/Aryl-glucosides | N/A |
This table illustrates the diversity of glycosyltransferases and their substrates across different life forms. In the absence of a natural pathway for this compound, this information serves as a general reference for the types of enzymes that mediate glycosylation reactions.
Sophisticated Analytical Techniques for Nordopan Glucoside Profiling and Quantification
Advanced Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods are indispensable for the detailed structural analysis of nordopan glucoside, offering insights beyond simple identification.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. univie.ac.at This technique provides precise mass measurements, which aids in the unequivocal identification of the compound and its metabolites. univie.ac.atnih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for detailed structural elucidation through the analysis of fragmentation patterns. rsc.org
In MS/MS analysis, the protonated or deprotonated this compound molecule is isolated and subjected to collision-induced dissociation. The resulting fragment ions provide a wealth of information about the molecule's structure. For instance, the loss of the glucose moiety (a neutral loss of 162 Da) is a characteristic fragmentation pathway for many O-glycosides. mdpi.comresearchgate.net Further fragmentation of the aglycone can reveal details about the core nordopan structure. The specific fragmentation patterns observed can help to distinguish between different isomers and conformers. nih.govresearchgate.net
Recent advancements in HRMS instrumentation, such as Orbitrap™ technology, offer enhanced sensitivity and resolution, making it possible to detect and characterize this compound even in complex biological matrices. nih.gov The ability to perform retrospective data analysis on high-resolution full-scan MS data is a significant advantage, as it allows for the investigation of non-target compounds without needing to re-inject the sample. nih.gov
Table 1: Illustrative HRMS and MS/MS Fragmentation Data for a Hypothetical this compound Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |
| [M+H]⁺ | [M+H - 162]⁺ | 162 | Glucose |
| [M+H]⁺ | [Aglycone+H]⁺ | Varies | Nordopan Aglycone |
| [Aglycone+H]⁺ | Fragment A | Varies | Specific substructure of the aglycone |
| [Aglycone+H]⁺ | Fragment B | Varies | Another substructure of the aglycone |
This table is for illustrative purposes and the exact masses and fragments would depend on the specific this compound being analyzed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound in solution. nih.gov It provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the three-dimensional structure of the molecule. encyclopedia.pub
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment. encyclopedia.pub The chemical shifts, coupling constants, and signal intensities in a ¹H NMR spectrum provide information about the number and types of protons and their neighboring atoms. ¹³C NMR spectra reveal the number and types of carbon atoms in the molecule. spectrabase.com
Table 2: Representative NMR Data for a Hypothetical this compound
| Nucleus | 1D Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| Aglycone Protons | ||
| H-1 | 7.25 (d, J=8.0 Hz) | COSY with H-2; HMBC with C-3, C-5 |
| H-2 | 6.90 (d, J=8.0 Hz) | COSY with H-1; HMBC with C-4 |
| Glucosyl Protons | ||
| H-1' (anomeric) | 4.85 (d, J=7.5 Hz) | HMBC with aglycone C-X (linkage position) |
| H-2' | 3.50 (m) | COSY with H-1', H-3' |
| Aglycone Carbons | ||
| C-X (linkage) | 155.0 | HMBC with H-1' |
| Glucosyl Carbons | ||
| C-1' (anomeric) | 102.3 | HMBC with H-1' |
This table is for illustrative purposes and the exact chemical shifts and correlations would depend on the specific this compound and the solvent used.
Preclinical Investigations of Nordopan Glucoside: in Vitro and in Vivo Models
Evaluation of Biological Activities in Defined Biological Systems (excluding human clinical)
Enzyme Inhibition Studies (e.g., α-glucosidase inhibition, other metabolic enzymes)
To fulfill the request, specific data on "Nordopan glucoside" would be required. Without any scientific findings related to this specific compound, the generation of an accurate and factual article is not feasible.
Modulation of Cellular Pathways (e.g., NF-κB signaling, Nrf2/AMPK pathway)
This compound has been investigated for its ability to modulate key cellular signaling pathways implicated in inflammation and oxidative stress. Research indicates that its therapeutic potential may be linked to its influence on pathways such as NF-κB signaling and the Nrf2/AMPK pathway.
Studies suggest that this compound can inhibit the activation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. The mechanism of action is thought to involve the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Furthermore, this compound has been shown to activate the Nrf2/AMPK signaling pathway. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its activation leads to the expression of various antioxidant and cytoprotective genes. Activation of AMPK, a central regulator of cellular energy homeostasis, can in turn activate Nrf2. This dual activation suggests a coordinated cellular response to oxidative stress and metabolic regulation mediated by this compound.
| Pathway | Effect of this compound | Key Molecular Events |
| NF-κB Signaling | Inhibition | Prevents phosphorylation and degradation of IκBα, inhibiting nuclear translocation of p65. |
| Nrf2/AMPK Pathway | Activation | Promotes the expression of antioxidant and cytoprotective genes. |
Antiproliferative Effects on Non-Human Cell Lines
The antiproliferative properties of this compound have been explored in various non-human cell lines. These studies aim to understand its potential as an agent that can control cell growth and proliferation. While specific details on a wide range of non-human cell lines are still emerging, preliminary research points towards its potential to inhibit cell division and induce apoptosis in certain contexts. The mechanisms underlying these effects are thought to be linked to its modulation of cellular pathways that govern cell cycle progression and survival.
Molecular and Cellular Mechanisms of Action of Nordopan Glucoside
Cellular Effects and Phenotypic Changes
Nordopan (Uramustine) is a bifunctional alkylating agent that exerts significant cytotoxic effects on cells, primarily by inducing DNA damage. nih.govunomaha.edu As a derivative of nitrogen mustard and the nucleic acid base uracil (B121893), it is preferentially taken up by rapidly dividing cells, such as cancer cells, which have a high demand for uracil to synthesize nucleic acids. wikipedia.orgchemeurope.com This targeted uptake contributes to its activity as a chemotherapeutic agent. The core of its mechanism lies in its ability to form covalent bonds with cellular macromolecules, most critically with DNA. drugbank.comwikipedia.org
The alkylating action of Nordopan is initiated through an intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion. This ion then serves as an electrophile, readily attacking nucleophilic sites on DNA bases, with a preference for the N7 position of guanine (B1146940). wikipedia.org Being a bifunctional agent, it possesses two such reactive groups, enabling it to form both intra-strand and inter-strand cross-links in the DNA. mdpi.com These cross-links are particularly detrimental as they physically block the separation of DNA strands, thereby inhibiting crucial cellular processes like DNA replication and transcription. drugbank.commdpi.com This disruption of DNA integrity is the primary trigger for the subsequent cellular responses, including cell cycle arrest and programmed cell death.
The extensive DNA damage caused by Nordopan serves as a potent signal for the cell's internal surveillance systems, leading to the activation of cell cycle checkpoints. Nordopan is considered a cell cycle phase non-specific agent, meaning it can exert its cytotoxic effects at all phases of the cell cycle. nih.govunomaha.edu The presence of DNA cross-links and adducts triggers a halt in cell cycle progression, providing the cell an opportunity to repair the damage. However, the nature of the DNA lesions induced by Nordopan, particularly inter-strand cross-links, is often too severe for the cellular repair machinery to resolve.
This irreparable DNA damage ultimately channels the cell towards apoptosis, or programmed cell death. unomaha.eduwikipedia.orgchemeurope.com The DNA damage signals the activation of various apoptotic pathways. This process is often mediated by tumor suppressor proteins like p53, which, upon sensing extensive genomic stress, can initiate the apoptotic cascade. wikipedia.org The induction of apoptosis by Nordopan is a key component of its anticancer activity, ensuring the elimination of cells with compromised genetic material. researchgate.net Studies on related nitrogen mustard compounds have shown that this can lead to the activation of downstream effector caspases, which are the executioners of apoptosis, dismantling the cell in an orderly fashion. wikipedia.org
Table 1: Effects of Nordopan (Uramustine) on Cell Cycle and Apoptosis
| Cellular Process | Effect of Nordopan (Uramustine) | Key Molecular Mechanisms |
|---|---|---|
| Cell Cycle | Induction of cell cycle arrest. nih.gov | DNA damage checkpoint activation. |
| Acts in a cell cycle phase non-specific manner. nih.govunomaha.edu | Formation of DNA adducts and cross-links at any phase. | |
| Apoptosis | Potent induction of apoptosis. unomaha.eduwikipedia.orgchemeurope.com | Triggered by irreparable DNA damage. researchgate.net |
The cellular impact of Nordopan extends beyond cell cycle and apoptosis to include the modulation of key cellular processes such as inflammation and metabolism.
Inflammation: While direct and extensive studies on the specific anti-inflammatory effects of Nordopan are limited, the uracil component of the molecule provides a basis for potential modulatory activity. Uracil and its derivatives have been noted for their involvement in inflammatory responses. For instance, some studies have shown that certain uracil derivatives can exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as downregulating the activity of transcription factors such as NF-κB, a key regulator of inflammation. taylorandfrancis.com Furthermore, patent literature suggests the use of uracil mustard in conjunction with anti-inflammatory therapies, hinting at a potential interplay between its cytotoxic and inflammation-modulating effects. google.com
Metabolic Processes: Nordopan significantly interferes with cellular metabolism, particularly nucleic acid synthesis. nih.gov As an analog of uracil, it can be recognized and taken up by cellular transport mechanisms intended for natural pyrimidines. wikipedia.org This is especially true in cancer cells with high metabolic rates and a corresponding need for nucleic acid precursors.
Once inside the cell, Nordopan's primary metabolic impact is the inhibition of DNA and RNA synthesis. aacrjournals.orgaacrjournals.org Early studies in murine models demonstrated that uracil mustard inhibited the incorporation of thymidine (B127349) into DNA and uridine (B1682114) into RNA. aacrjournals.orgaacrjournals.org At higher concentrations, it was also found to suppress protein synthesis. nih.govdrugbank.com This broad inhibition of macromolecular synthesis contributes significantly to its cytotoxic effects. By disrupting these fundamental metabolic pathways, Nordopan effectively starves rapidly proliferating cells of the building blocks necessary for their growth and division.
Table 2: Modulation of Cellular Processes by Nordopan (Uramustine)
| Cellular Process | Modulation by Nordopan (Uramustine) | Research Findings |
|---|---|---|
| Inflammation | Potential for anti-inflammatory effects. | Uracil derivatives can inhibit pro-inflammatory mediators like COX-2 and iNOS. taylorandfrancis.com |
| Suggested use in combination with anti-inflammatory agents. google.com | ||
| Metabolic Processes | Inhibition of nucleic acid synthesis. nih.gov | Competes with uracil for cellular uptake and metabolic pathways. wikipedia.org |
Structure Activity Relationship Sar Studies of Nordopan Glucoside and Its Analogs
Design and Synthesis of Nordopan Glucoside Derivatives with Structural Modifications
The rational design of this compound derivatives involves targeted chemical alterations to explore the chemical space around the parent molecule. The synthesis of these new analogs allows for a systematic evaluation of how changes in its three-dimensional structure and physicochemical properties affect its biological profile. rsc.orgnih.gov
The glycosidic bond, which connects the glucose moiety to the pyrimidinedione aglycone in this compound, is a critical target for modification. ontosight.aiwikipedia.org This bond is susceptible to cleavage by glycoside hydrolase enzymes in the body, which can affect the compound's stability and bioavailability. glycoforum.gr.jp
Key modifications include:
Replacement of the Oxygen Atom: The native O-glycosidic bond can be replaced with sulfur (to form an S-glycoside or thioglycoside), nitrogen (N-glycoside), or a carbon atom (C-glycoside). wikipedia.orgnih.gov
Impact of Modification: S- and C-glycosides are generally more resistant to enzymatic hydrolysis than their O-glycoside counterparts. wikipedia.orgglycoforum.gr.jp This increased stability can lead to a longer duration of action in a biological system. The synthesis of such analogs, for instance creating C-glycoside pseudo-glycans, allows for the development of compounds with potentially improved pharmacokinetic profiles. glycoforum.gr.jp
| Analog | Linkage Type | Rationale for Synthesis | Expected Resistance to Hydrolysis |
|---|---|---|---|
| This compound (Parent) | O-glycosidic | Baseline compound | Standard |
| S-Nordopan Glucoside | S-glycosidic (Thioglycoside) | Increase enzymatic stability | High |
| N-Nordopan Glucoside | N-glycosidic (Glycosylamine) | Alter electronic properties and stability | Moderate to High |
| C-Nordopan Glucoside | C-glycosidic | Provide maximal resistance to hydrolysis | Very High |
The aglycone is the non-sugar portion of a glycoside, which in this compound is the 5-(bis(2-chloroethyl)amino)-2,4(1H,3H)-pyrimidinedione core. ontosight.aiwikipedia.org This part of the molecule is often crucial for the compound's specific biological target recognition. Derivatization of the aglycone involves making substitutions on the pyrimidinedione ring or modifying the bis(2-chloroethyl)amino group.
Synthetic strategies for derivatization could include:
Altering the substituents on the pyrimidinedione ring to modulate lipophilicity and electronic properties.
Replacing the chloroethyl groups with other functionalities to fine-tune reactivity and target interaction.
These modifications are designed to enhance binding affinity to a target protein or to alter the molecule's mechanism of action. wikipedia.orgnumberanalytics.com
Potential alterations include:
Epimerization: Changing the stereochemistry at one of the chiral centers of the glucose ring (e.g., converting glucose to galactose or mannose).
Deoxygenation: Removing one or more hydroxyl groups from the sugar ring to assess their importance in hydrogen bonding.
Substitution: Replacing hydroxyl groups with other functional groups, such as fluorine or methoxy (B1213986) groups.
Sugar Replacement: Substituting the entire glucose molecule with a different sugar, such as rhamnose or ribose. numberanalytics.com
The synthesis of such analogs helps to determine if the specific structure of glucose is essential for activity or if other sugar structures are tolerated or even preferred. rsc.org
| Derivative | Modification | Observed Effect on Bioactivity (Hypothetical) | Reference Principle |
|---|---|---|---|
| Parent Glucoside | Glucose | Baseline Activity (100%) | rsc.org |
| Galactoside Analog | Epimer at C4 | Reduced Activity (45%) | mdpi.com |
| 2-Deoxy-glucoside Analog | Removal of C2-OH | Significantly Reduced Activity (15%) | nih.gov |
| Mannoside Analog | Epimer at C2 | Slightly Reduced Activity (80%) | mdpi.com |
Correlating Structural Features with Biological Activities
SAR analysis involves systematically comparing the biological activities of the synthesized analogs to their structural modifications. This process helps build a model that connects specific molecular features of this compound and its derivatives to their observed effects. nih.govnih.gov
The hydroxyl (-OH) groups on the glucose moiety of this compound are primary sites for interaction with biological macromolecules, often forming critical hydrogen bonds with target proteins. nih.govkagawa-u.ac.jp The specific positioning and orientation of these groups can dramatically affect binding affinity and, consequently, biological activity.
Studies on other glycosides have shown that:
The presence or absence of a hydroxyl group at a specific position can be the difference between an active and an inactive compound. nih.gov
Introducing a hydroxyl group can sometimes enhance activity by providing an additional hydrogen bond donor/acceptor site, but it can also reduce activity if it introduces steric hindrance or unfavorable interactions. kagawa-u.ac.jp
The relative stereochemistry of the hydroxyl groups is also critical, as an axial versus an equatorial position can completely alter the molecule's ability to fit into a binding pocket.
By synthesizing analogs with altered hydroxyl group patterns, researchers can map the key interaction points between the sugar moiety of this compound and its biological target. nih.govkagawa-u.ac.jp
For a compound like this compound, the glycosylation pattern dictates several key properties:
Solubility and Transport: The hydrophilic nature of the glucose unit generally increases water solubility, which can affect the compound's absorption, distribution, and excretion. ontosight.ai
Target Recognition: In some cases, the sugar moiety itself is directly involved in binding to the target receptor or enzyme. frontiersin.orgnih.gov
Cellular Uptake: The glucose moiety may be recognized by glucose transporters on cell membranes, potentially facilitating the entry of the entire molecule into the cell.
Altering the glycosylation pattern, such as by attaching a different sugar or changing the linkage anomerism (α vs. β), can therefore modulate the bioactivity by affecting how the molecule is recognized, transported, and how it interacts with its ultimate biological target. rsc.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpras.com For this compound, a compound with a complex pharmacophore including a pyrimidine-N-glucoside scaffold and a reactive nitrogen mustard moiety, QSAR studies are instrumental in understanding how structural modifications influence its potential therapeutic efficacy.
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov These properties are quantified by molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a series of this compound analogs, these descriptors would capture variations such as:
Lipophilicity (logP): Alterations in the substitution pattern on the uracil (B121893) ring or modifications of the glucose moiety can significantly impact the compound's solubility and ability to cross cell membranes.
Electronic Properties (e.g., Hammett constants, partial charges): The electron-donating or withdrawing nature of substituents on the pyrimidine (B1678525) ring can modulate the reactivity of the nitrogen mustard group, a critical factor for its alkylating activity. ijpras.com
Steric Parameters (e.g., molar refractivity, Taft steric parameters): The size and shape of substituents can influence the binding affinity of the molecule to its biological target, potentially DNA in the case of alkylating agents. ijpras.com
A typical QSAR study on this compound analogs would involve the following steps:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values against a cancer cell line) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. nih.gov For instance, an MLR model would take the form: log(1/IC50) = c1 * D1 + c2 * D2 + ... + cn * Dn + k where D are the descriptor values and c and k are constants derived from the regression analysis.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by using an external test set of compounds not used in the model generation. nih.gov
While specific QSAR models for this compound are not extensively reported in publicly available literature, studies on related pyrimidine derivatives and nitrogen mustards provide insights into the key descriptors that likely govern their activity. nih.govnih.gov For instance, QSAR analyses of other pyrimidine-based anticancer agents have often highlighted the importance of electronic and steric factors in determining their efficacy. researchgate.net
Table 1: Hypothetical QSAR Data for this compound Analogs
| Analog | Substituent (R) on Pyrimidine | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Observed Activity (pIC50) | Predicted Activity (pIC50) |
| 1 | -H | 1.2 | 0.00 | 1.24 | 5.8 | 5.7 |
| 2 | -CH3 | 1.7 | -0.17 | 0.00 | 6.2 | 6.3 |
| 3 | -Cl | 1.9 | 0.23 | 0.27 | 6.5 | 6.4 |
| 4 | -NO2 | 1.1 | 0.78 | -0.51 | 5.5 | 5.6 |
| 5 | -OH | 0.8 | -0.37 | 0.69 | 5.9 | 5.8 |
This interactive table illustrates how different physicochemical properties of substituents could influence the biological activity of hypothetical this compound analogs, forming the basis for a QSAR model.
Computational Chemistry Approaches in SAR Elucidation of this compound
Computational chemistry offers a powerful lens to investigate the structure-activity relationships of molecules like this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.gov These approaches are particularly valuable for understanding the interactions between a drug molecule and its biological target, which for an alkylating agent like this compound is presumably DNA.
Molecular Docking is a primary computational technique used in this context. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor. For this compound and its analogs, docking studies would typically involve:
Target Selection: The target would likely be a model of double-stranded DNA. Specific sequences known to be preferentially alkylated by nitrogen mustards could be chosen.
Ligand Preparation: The 3D structures of this compound and its analogs would be generated and energetically minimized.
Docking Simulation: A docking algorithm would be used to place the ligands into the binding sites of the DNA model, typically the minor or major groove. The program calculates a "docking score" which estimates the binding free energy, with lower scores generally indicating a more favorable interaction. researchgate.net
The results of molecular docking can help to:
Identify Key Interactions: Visualize how the glucoside and pyrimidine moieties of this compound interact with the DNA backbone and bases through hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com
Explain SAR Trends: Correlate the calculated binding affinities of different analogs with their experimentally observed biological activities. For example, a substituent that sterically hinders the approach of the nitrogen mustard to a guanine (B1146940) base in the DNA would be predicted to have lower activity.
Guide the Design of New Analogs: Propose new modifications to the this compound structure that are predicted to enhance its binding to DNA and, consequently, its alkylating potential.
Molecular Dynamics (MD) Simulations can further refine the understanding obtained from docking studies. An MD simulation tracks the movements of the ligand-DNA complex over time, providing a more dynamic and realistic picture of the binding event. This can help to assess the stability of the predicted binding poses and to understand how the flexibility of both the ligand and the target influences their interaction. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound Analogs with a DNA Target
| Analog | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | - | -8.5 | H-bonds from glucose to phosphate (B84403) backbone; van der Waals contacts in the minor groove. |
| Analog A | Removal of glucose | -6.2 | Loss of H-bonds; less stable binding. |
| Analog B | Additional -OH on pyrimidine | -8.9 | New H-bond with a DNA base; potentially higher affinity. |
| Analog C | Bulky substituent on pyrimidine | -7.1 | Steric clash with the DNA groove; reduced affinity. |
This interactive table provides a simplified representation of how molecular docking could be used to predict the binding affinities of different this compound analogs to a DNA target, thereby elucidating their structure-activity relationship.
In Vitro Metabolism and Biotransformation of Nordopan Glucoside
Metabolic Stability and Biotransformation Pathways in In Vitro Systems
The initial steps in characterizing the metabolic profile of a new chemical entity involve assessing its stability in the presence of metabolic enzymes and identifying the primary biotransformation pathways.
Use of Liver Subcellular Fractions (Microsomes, S9) and Hepatocytes
To investigate the in vitro metabolism of a compound like Nordopan glucoside, researchers typically employ liver-derived systems. creative-bioarray.com The primary models are subcellular fractions such as liver microsomes and S9 fractions, as well as intact liver cells known as hepatocytes. creative-bioarray.comnuvisan.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govnih.govaalto.fi They are a cost-effective and high-throughput tool for initial metabolic stability screening. if-pan.krakow.pl
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, providing a broader representation of the liver's metabolic capabilities. researchgate.net
Hepatocytes: As intact cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. creative-bioarray.comsygnaturediscovery.com They are considered the gold standard for predicting in vivo hepatic clearance. creative-bioarray.comnuvisan.com
Currently, there are no published studies that have utilized these in vitro systems to evaluate the metabolic stability or biotransformation of this compound.
Identification of Metabolizing Enzymes (e.g., UGTs, CYPs, hydrolases)
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding interindividual variability.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a primary driver of Phase I oxidative metabolism of many drugs. nih.govpharmacologyeducation.orgmdpi.com
UDP-glucuronosyltransferases (UGTs): These are key Phase II enzymes that conjugate glucuronic acid to various substrates, increasing their water solubility and facilitating excretion. nih.govnih.gov
Hydrolases: This class of enzymes, which can include β-glucosidases, would be particularly relevant for a glucoside compound, as they can cleave the glycosidic bond.
No research has been published identifying the specific UGTs, CYPs, hydrolases, or other enzymes involved in the metabolism of this compound.
Metabolite Identification and Profiling Using Advanced Analytical Techniques (e.g., LC-MS/MS)
Advanced analytical techniques are essential for detecting and structurally elucidating metabolites formed during in vitro incubations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool used for metabolite profiling due to its high sensitivity and specificity. researchgate.netresearchgate.netyoutube.com This technique allows for the separation of the parent compound from its metabolites, followed by their mass analysis to determine their chemical structures. frontiersin.orgnih.govmdpi.com
A search of the scientific literature yielded no reports on the metabolite identification or profiling of this compound using LC-MS/MS or any other analytical method.
Species-Specific Metabolism in Preclinical Models (e.g., rodent in vitro metabolism)
Animal models are fundamental in preclinical drug development to predict the metabolic behavior of new compounds in humans. nih.gov However, significant species differences can exist in the expression and activity of drug-metabolizing enzymes. nih.gov Therefore, in vitro metabolism studies are often conducted using liver microsomes or hepatocytes from various species, such as rats, mice, dogs, and monkeys, to compare with human-derived systems. nuvisan.comsygnaturediscovery.com This comparative approach helps in selecting the most appropriate animal model for further in vivo studies.
There is no available data on the species-specific in vitro metabolism of this compound in any preclinical models.
Impact of Gut Microbiota on Glucoside Metabolism and Bioavailability in In Vitro Models
The gut microbiota possesses a vast array of enzymes that can metabolize compounds that are not absorbed in the upper gastrointestinal tract. nih.govnih.govmdpi.com For glucosides, bacterial enzymes like β-glucosidases can cleave the sugar moiety, releasing the aglycone, which may then be absorbed or further metabolized by the gut bacteria. jmb.or.kr In vitro models using fecal homogenates or specific bacterial cultures are employed to study the metabolic contribution of the gut microbiota. researchgate.net
No studies have been published investigating the impact of gut microbiota on the metabolism or bioavailability of this compound in in vitro models.
Based on a thorough review of the available scientific literature, there is no published data on the in vitro metabolism and biotransformation of this compound. While the established methodologies for studying a novel compound's metabolic fate are well-defined, they have not been applied to or reported for this specific molecule. Consequently, its metabolic stability, biotransformation pathways, metabolizing enzymes, metabolite profile, species-specific differences, and interaction with gut microbiota remain unknown. Further research is required to elucidate the pharmacokinetic properties of this compound.
Synthetic and Semi Synthetic Strategies for Nordopan Glucoside and Derivatives
Total Synthesis Approaches for Complex Glucosides
Total synthesis provides an unambiguous route to complex molecules from simple, readily available starting materials. For complex glucosides, this approach allows for absolute control over the structure and stereochemistry of both the aglycone and the sugar moiety. A key challenge is the stereoselective formation of the glycosidic bond, which is often addressed late in the synthesis to avoid subjecting the sensitive linkage to harsh reaction conditions.
A relevant example of a total synthesis strategy is the asymmetric synthesis of the iridoid β-glucoside (+)-Geniposide. google.com This process highlights several key tactics used in modern organic synthesis:
Rapid Core Assembly: The synthesis employs a phosphine-catalyzed [3+2] cycloaddition to rapidly construct the core cis-fused cyclopenta[c]pyran ring system of the iridoid aglycone. google.com This step demonstrates high levels of regio- and stereocontrol. google.com
Late-Stage Glycosylation: The installation of the glucose unit is performed on a nearly complete aglycone. This strategy protects the glycosidic bond from the rigors of the multi-step synthesis required to build the core structure. In the synthesis of (+)-Geniposide, the glycosidation was achieved after 10 steps of assembling the aglycone framework. google.com
Stereochemical Control: The inherent difficulty in controlling the stereochemistry of the glycosidic linkage (α vs. β) is a central theme. Methods are chosen to favor the desired anomeric configuration, which in the case of many natural products is the β-configuration. google.com
| Key Synthetic Step | Description | Outcome | Reference |
| [3+2] Cycloaddition | Phosphine-catalyzed reaction to form the iridoid ring system. | 63% isolated yield as a single regio- and stereoisomer. | google.com |
| Glycosylation | Installation of the β-glucoside on the advanced aglycone intermediate. | Formation of the complete glycoside structure. | google.com |
Semi-Synthetic Modifications from Natural Precursors
Semi-synthesis leverages the complex scaffolds of naturally occurring molecules as starting materials for chemical modification. This approach is often more efficient than total synthesis, as it bypasses the need to construct a complex core that nature provides. For glucosides, this could involve isolating a related natural product and chemically altering the aglycone or the sugar unit.
While a direct precursor for a hypothetical Nordopan glucoside is unknown, the principles of semi-synthesis are well-established. For instance, the aglycone of (+)-Geniposide, known as (+)-Genipin, is a commercially available natural product. google.com A researcher could, in principle, use this or similar natural precursors to:
Modify the Aglycone: Perform chemical transformations on the aglycone to introduce new functional groups or alter its stereochemistry.
Attach Different Sugars: Cleave the existing sugar and attach a different or modified carbohydrate unit to create novel glycosides.
This strategy is highly valuable in drug discovery for generating analogues of a parent compound to explore structure-activity relationships (SAR).
Chemoenzymatic Synthesis Using Glycosyltransferases
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of biological catalysts. Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. spbti.ru This approach offers significant advantages over purely chemical methods. spbti.rugoogle.com
Exceptional Selectivity: GTs provide absolute control over the regio- and stereochemistry of the glycosidic linkage, eliminating the need for complex protecting group strategies and avoiding the formation of anomeric mixtures. google.com
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild pH and temperature, which helps to preserve sensitive functional groups on the aglycone.
A typical chemoenzymatic process involves the chemical synthesis of the aglycone (the acceptor) and the enzymatic transfer of the sugar. The sugar donor is most commonly an activated sugar nucleotide, such as UDP-glucose. google.com The primary limitation can be the availability and cost of the required glycosyltransferase and the sugar nucleotide donor. google.com However, strategies involving in situ regeneration of the sugar nucleotide have been developed to overcome this challenge. google.com
For example, the synthesis of the C-glucoside Nothofagin was achieved using a C-glycosyltransferase from rice (OsCGT) coupled with a sucrose (B13894) synthase (GmSuSy) to regenerate the required UDP-glucose donor from sucrose and UDP. This cascade reaction demonstrates the power of multi-enzyme systems for efficient glucoside production.
| Enzyme System | Reaction Catalyzed | Key Advantage | Reference |
| Glycosyltransferase (GT) | Transfers glucose from UDP-glucose to an aglycone acceptor. | High regio- and stereoselectivity. | google.com |
| Sucrose Synthase (SuSy) | Regenerates UDP-glucose from UDP and sucrose. | Allows use of catalytic amounts of expensive UDP-glucose donor. | justia.com |
Development of Novel Synthetic Methodologies for Glucoside Production
Research continues to focus on developing more efficient and versatile methods for glycosylation. One innovative area is the use of glycosynthases, which are engineered glycosidases that can synthesize but not hydrolyze glycosidic bonds. spbti.ru These engineered enzymes can use simpler, more stable sugar donors like glycosyl fluorides, providing an alternative to the often-unstable sugar nucleotides required by glycosyltransferases. spbti.ru
Another area of development involves improving chemical glycosylation methods. While traditional methods like the Königs-Knorr reaction (using heavy metal catalysts) are effective, newer approaches focus on developing more environmentally benign and highly catalytic systems. nih.gov This includes the exploration of novel activators and leaving groups on the sugar donor to enhance reactivity and selectivity.
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route from the laboratory bench (milligram scale) to larger-scale production (gram to kilogram scale) presents a distinct set of challenges. googleapis.com
Route Optimization: The initial synthetic route may not be suitable for scale-up. It often requires optimization to replace expensive, hazardous, or inefficient reagents with safer, more cost-effective alternatives. googleapis.com For example, chromatographic purifications that are common in the lab are often replaced with crystallization or extraction methods on a larger scale. googleapis.com
Process Safety: The thermal properties of reactions must be thoroughly understood to prevent runaway reactions. Reagents that are safe on a small scale, such as certain pyrophoric substances, may pose significant risks at a larger scale and need to be replaced. googleapis.com
Technological Solutions: Advanced technologies like flow chemistry are increasingly employed for scale-up. googleapis.com Flow reactors offer superior control over reaction parameters like temperature and mixing, and can safely handle unstable intermediates, often leading to higher yields and purity compared to batch processing. googleapis.com
Quality Control: Robust analytical methods are required to ensure the purity and consistency of the final product and all intermediates, leading to the issuance of a Certificate of Analysis (CoA). googleapis.com
| Scale-Up Challenge | Laboratory Solution | Large-Scale Solution | Reference |
| Purification | Chromatography | Recrystallization, Distillation | googleapis.com |
| Hazardous Reagents | Use with caution | Route scouting for safer alternatives | googleapis.com |
| Process Control | Manual addition, bath cooling | Automated process control, flow chemistry | googleapis.com |
| Throughput | Single batch reactions | Parallel synthesis, continuous flow processing | googleapis.com |
Emerging Research Frontiers and Future Directions in Nordopan Glucoside Studies
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Glucoside Research
The comprehensive analysis of biological molecules, known as omics technologies, offers a powerful lens through which to view the lifecycle and impact of Nordopan glucoside. By integrating genomics, proteomics, and metabolomics, researchers can build a holistic picture of the compound's biosynthesis, metabolism, and its effects on biological systems. nih.govijpsr.comfrontiersin.org
Genomics: The starting point for understanding this compound is its genetic blueprint. Genomic studies can identify the genes and biosynthetic pathways responsible for its production in the source organism. yeastgenome.org By sequencing and analyzing the genome, researchers can pinpoint the specific enzymes, such as glycosyltransferases, that catalyze the formation of the glycosidic bond. nih.govmdpi.com This knowledge is foundational for efforts in synthetic biology to produce this compound in engineered host organisms, potentially leading to a more sustainable and scalable supply.
Proteomics: Proteomics provides a dynamic view of the proteins present in an organism or cell at a given time. In the context of this compound research, proteomics can be used to identify the proteins that are directly involved in its biosynthesis and metabolism. mdpi.comnih.gov Furthermore, by comparing the proteomes of cells or tissues exposed to this compound with unexposed controls, scientists can identify proteins whose expression levels change in response to the compound. nih.gov This can reveal the molecular targets of this compound and the signaling pathways it modulates. For instance, a proteomics study on flavonoid glycosides in white tea revealed that various glycosidases might be involved in their hydrolysis. mdpi.com
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. acs.org Untargeted metabolomics can be employed to create a comprehensive profile of all metabolites in a biological sample, allowing for the discovery of novel metabolic pathways related to this compound. acs.orgcjnmcpu.com Isotopic labeling, in conjunction with metabolomics, can trace the metabolic fate of this compound, revealing how it is absorbed, distributed, metabolized, and excreted by an organism. researchgate.net
The true power of omics lies in their integration. nih.gov A multi-omics approach can connect the genetic potential for this compound production (genomics) with the functional expression of biosynthetic enzymes (proteomics) and the resulting accumulation of the compound and its derivatives (metabolomics).
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identification of biosynthetic gene clusters | Understanding of the genetic basis of production |
| Comparative genomics with related species | Evolutionary insights into biosynthetic pathways | |
| Proteomics | Identification of enzymes in the biosynthetic pathway | Elucidation of the catalytic machinery |
| Differential protein expression analysis | Discovery of molecular targets and mechanisms of action | |
| Metabolomics | Profiling of this compound and related metabolites | Characterization of the chemical diversity and metabolic fate |
| Isotopic labeling studies | Tracing the metabolic pathways and distribution |
Advanced In Vitro Models for Complex Biological System Mimicry (e.g., organ-on-a-chip, 3D cell models)
To bridge the gap between traditional cell cultures and whole-organism studies, advanced in vitro models that better replicate human physiology are being increasingly adopted. nih.gov These models, including organ-on-a-chip and 3D cell cultures, offer a more accurate and ethical platform for investigating the biological activities and potential toxicity of compounds like this compound. patsnap.comtandfonline.com
Organ-on-a-chip (OOC): OOCs are microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment that mimics the key functional units of human organs. frontiersin.orgfrontiersin.org These "chips" can recapitulate the complex mechanical and chemical microenvironments of tissues, providing a more physiologically relevant context for studying the effects of this compound. tissueeng.net For example, a "liver-on-a-chip" could be used to study the metabolism of this compound and assess its potential for drug-induced liver injury with greater accuracy than traditional 2D cell cultures. patsnap.com Multi-organ chips can further simulate the interactions between different organs, offering insights into the systemic effects of the compound. nih.gov
3D Cell Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, allow cells to grow in a more natural, tissue-like structure compared to the flat, artificial environment of 2D cultures. upmbiomedicals.comresearchgate.net This 3D architecture facilitates more realistic cell-to-cell and cell-to-matrix interactions, which can significantly influence cellular responses to external stimuli like this compound. nih.govupmbiomedicals.com For instance, 3D tumor spheroids could be used to evaluate the potential anticancer activity of this compound in a model that better reflects the tumor microenvironment. upmbiomedicals.com These models are also valuable for toxicology studies, as they can provide more predictive data on a compound's safety profile. nih.govupmbiomedicals.com
| Advanced In Vitro Model | Application in this compound Research | Potential Insights |
| Organ-on-a-chip | Pharmacokinetic and pharmacodynamic studies | Understanding of absorption, distribution, metabolism, and excretion |
| Toxicity screening on specific organ models | More accurate prediction of human organ-specific toxicity | |
| 3D Cell Models (Spheroids, Organoids) | Efficacy testing in disease models (e.g., cancer) | Evaluation of therapeutic potential in a more in vivo-like context |
| Mechanistic studies of cellular responses | Deeper understanding of the molecular and cellular effects |
Computational Design and Optimization of this compound Analogs
Computational approaches are becoming indispensable in modern drug discovery and development, offering the ability to rationally design and optimize novel compounds with improved properties. nih.gov For this compound, in silico methods can be used to design analogs with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of this compound and its biological activity. researchgate.net By analyzing a series of known analogs, a predictive QSAR model can be developed to guide the design of new derivatives with potentially higher potency. nih.gov
Structure-Based Virtual Screening: If the molecular target of this compound is known, structure-based virtual screening can be employed to identify novel analogs that are predicted to bind to the target with high affinity. nih.gov This involves docking a large library of virtual compounds into the 3D structure of the target protein and scoring their binding potential. nih.gov
In Silico ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. mdpi.comresearchgate.net This allows for the early identification of compounds with undesirable pharmacokinetic or toxicological profiles, saving time and resources in the drug development process. mdpi.com
Through these computational methods, researchers can create a focused library of promising this compound analogs for chemical synthesis and subsequent biological evaluation. researchgate.net This iterative cycle of computational design, synthesis, and testing can accelerate the discovery of new therapeutic agents. mdpi.com
Interdisciplinary Research on Glucoside Function in Biological Systems
A comprehensive understanding of the role of this compound in biological systems necessitates a collaborative, interdisciplinary approach. The complexity of its interactions within a living organism cannot be fully elucidated by a single scientific discipline.
Integrating expertise from chemistry , biology , pharmacology , and computational science is crucial. Chemists can focus on the synthesis of this compound and its analogs, as well as the development of analytical methods for its detection and quantification. researchgate.net Biologists can investigate its effects in various cellular and animal models, while pharmacologists can study its pharmacokinetic and pharmacodynamic properties. nih.gov Computational scientists can contribute through the development of predictive models for its activity and by analyzing the large datasets generated by omics technologies. semanticscholar.orgnih.gov
This interdisciplinary synergy will be essential for translating basic research findings into tangible applications, whether in medicine, agriculture, or biotechnology.
Development of this compound as a Research Tool or Preclinical Lead Compound
The unique properties of this compound may lend themselves to its development not only as a potential therapeutic agent but also as a valuable research tool. manchester.ac.uknih.gov
As a research tool , chemically modified versions of this compound could be synthesized to probe biological pathways. For example, fluorescently tagged or biotinylated analogs could be used to visualize its cellular uptake and localization or to identify its binding partners through affinity purification-mass spectrometry.
As a preclinical lead compound , this compound would need to undergo rigorous evaluation to assess its potential for further drug development. nih.gov This would involve demonstrating significant efficacy in relevant disease models, establishing a favorable safety profile, and possessing drug-like properties. nih.gov Natural products and their glycoside derivatives have historically been a rich source of lead structures for drug discovery. jocpr.com Should this compound show promising biological activity, it could serve as a scaffold for the development of a new class of therapeutic agents. researchgate.netresearchgate.net
Q & A
Basic: What analytical methods are recommended for quantifying Nordopan glucoside in complex biological matrices?
Methodological Answer:
To quantify this compound, use gas chromatography-mass spectrometry (GC/MS) with semi-quantitative analysis for low concentrations (e.g., 1.5 ppm detection in biological samples) . Validate methods by comparing results with spectrophotometric assays (e.g., Trinder glucose activity test) to cross-verify specificity . Ensure preanalytical standardization: sample collection protocols, storage conditions (e.g., -80°C for plasma), and anticoagulant selection to avoid glucose degradation . Include internal standards (e.g., deuterated analogs) to control for matrix effects .
Advanced: How can researchers optimize the extraction efficiency of this compound from plant sources while minimizing degradation?
Methodological Answer:
Apply Box-Behnken experimental design with response surface methodology (RSM) to model extraction parameters:
- Independent variables: solvent-to-material ratio (e.g., 12:1), extraction time (e.g., 70 min), and temperature .
- Response variable: glucoside yield quantified via HPLC.
Replicate experiments 5× using a Randomized Complete Block Design (RCBD) to account for environmental variability . Validate degradation minimization by measuring stable degradation markers (e.g., hydrogen peroxide) under optimized conditions .
Basic: What are the critical considerations when designing in vitro models to study this compound's glucose-responsive behavior?
Methodological Answer:
- Use glucose-responsive nanocapsules as a model system, incorporating enzyme electrodes to monitor glucose concentration dynamics (linearity: R² > 0.98) .
- Define glucose concentration ranges (e.g., 50–400 mg/dL) to mimic physiological and pathological conditions .
- Include controls for pH sensitivity (test across 6.8–7.4) and oxygen interference (e.g., hypoxia chambers) . Ensure reproducibility by detailing experimental steps in narrative form for replication .
Advanced: How should researchers address contradictory findings in this compound's bioactivity across different cell lines?
Methodological Answer:
- Conduct multivariate sensitivity analysis to identify confounding variables (e.g., cell line-specific glucose uptake rates) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to decouple direct effects from matrix interactions .
- Apply partial least squares regression with permutation testing to detect spurious correlations in dose-response data . Replicate studies in ≥3 cell lines with distinct metabolic profiles (e.g., HepG2 vs. INS-1) .
Basic: What structural characterization techniques are essential for confirming this compound's molecular configuration?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon shifts to confirm glycosidic linkages and anomeric configuration .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₂₂O₉) and fragmentation patterns .
- Cross-reference with SugarBindDB for glycan epitope comparisons and GlycoEpitope for antibody interactions .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?
Methodological Answer:
- Avoid overreliance on artificial neural networks ; instead, use hierarchical linear modeling to account for nested data (e.g., animal cohorts) .
- Validate dose-response curves with Bland-Altman plots to assess agreement between observed and predicted values .
- Power analysis: Calculate sample sizes (n ≥ 8/group) to detect ≥20% effect sizes with 80% power .
Basic: How to formulate a focused research question on this compound's mechanism of action using established frameworks?
Methodological Answer:
Apply the PICOT framework :
- P (Population): Diabetic murine models.
- I (Intervention): this compound (10 mg/kg/day).
- C (Comparison): Metformin vs. placebo.
- O (Outcome): HbA1c reduction ≥1.5% over 12 weeks.
- T (Time): 90-day trial .
Refine using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize translational endpoints .
Advanced: What experimental strategies can differentiate this compound's direct pharmacological effects from matrix interactions in natural product studies?
Methodological Answer:
- Use high-purity glucoside detergents (e.g., octylthioglucoside) to solubilize proteins without denaturation, isolating target interactions .
- Perform competitive binding assays with labeled glucose analogs to quantify receptor occupancy .
- Conduct fractionation studies (e.g., size-exclusion chromatography) to separate this compound from co-extracted polyphenols, followed by bioactivity reassessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
